
1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
Beschreibung
This compound features a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and a urea-linked 3-(trifluoromethyl)phenyl moiety via an ethyl spacer. The triazolone ring is a pharmacophoric motif known for diverse biological activities, including kinase inhibition and antimicrobial effects . The urea linkage is critical for hydrogen-bond interactions, a common feature in enzyme inhibitors .
Eigenschaften
IUPAC Name |
1-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c22-21(23,24)15-5-4-6-16(13-15)26-19(30)25-11-12-28-20(31)29(17-7-2-1-3-8-17)18(27-28)14-9-10-14/h1-8,13-14H,9-12H2,(H2,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKAFPGCDHGZAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea , identified by its CAS number 1396867-78-9, is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.5 g/mol. The structure features a triazole ring fused with cyclopropyl and phenyl groups, which contribute to its biological activity.
Property | Value |
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Molecular Formula | |
Molecular Weight | 427.5 g/mol |
CAS Number | 1396867-78-9 |
The biological activity of triazole compounds often involves multiple mechanisms, including:
- Enzyme Inhibition : Triazoles can act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Antimicrobial Activity : The presence of the triazole ring enhances interactions with microbial targets.
- Cellular Interaction : The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Triazole derivatives have been reported to induce apoptosis in prostate cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation and promote cell cycle arrest .
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to the target compound:
- Study on Antimicrobial Efficacy : A study evaluated various triazole derivatives against a panel of bacterial strains. The compound exhibited a broader bioactive spectrum compared to standard antibiotics like norfloxacin .
- Anticancer Evaluation : A series of triazole conjugates were synthesized and tested against prostate cancer cells. Results indicated that certain modifications enhanced their potency against resistant cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the triazole ring influence biological activity:
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved interaction with biological targets.
- Cyclopropyl Group : This moiety contributes to the overall molecular rigidity and may enhance binding affinity to enzymes or receptors involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a class of triazolone-containing urea derivatives , which are structurally and functionally compared below with analogs from the literature (see Table 1 ).
Key Structural Variations:
Triazolone Substituents :
- The cyclopropyl group at position 3 distinguishes it from analogs like 11e (), which lacks substituents on the triazolone ring. Cyclopropyl groups are associated with improved metabolic stability compared to alkyl chains (e.g., methyl in ) .
- The phenyl group at position 4 is conserved in many analogs (e.g., ) but replaced with hydrogen or smaller groups in others (e.g., ).
Urea-Linked Aryl Groups :
- The 3-(trifluoromethyl)phenyl moiety is shared with 11e and 11d (), but differs from the 4-chloro-2-methoxyphenyl group in . Trifluoromethyl groups enhance electron-withdrawing effects and bioavailability compared to halogens or methoxy groups .
Spacer Groups :
- The ethyl spacer between the triazolone and urea is shorter than the piperazinyl-thiazolyl chains in , which may reduce conformational flexibility but improve membrane permeability .
Research Findings and Implications
Bioactivity Trends :
- Analogs with 3-(trifluoromethyl)phenyl groups (e.g., 11e ) show enhanced activity in enzyme inhibition assays compared to halogenated variants, likely due to stronger electron-withdrawing effects .
- Piperazinyl-thiazolyl spacers () improve solubility but may reduce blood-brain barrier penetration compared to shorter ethyl chains .
Metabolic Stability :
- Cyclopropyl groups (target compound) resist oxidative metabolism better than methyl groups (), as demonstrated in microsomal studies of similar triazolones .
Synthetic Accessibility :
- The target compound’s lack of complex heterocycles (e.g., thiazole in ) simplifies synthesis compared to analogs requiring multi-step coupling reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology : The compound’s synthesis involves multi-step reactions, including cyclopropane integration, triazolone ring formation, and urea linkage. Key steps include:
- Triazolone Core : Cyclocondensation of hydrazine derivatives with carbonyl precursors under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours .
- Urea Formation : Reaction of an isocyanate intermediate with a substituted aniline (e.g., 3-(trifluoromethyl)aniline) in dichloromethane or toluene under reflux, with triethylamine as a base to neutralize HCl .
- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce side reactions .
Q. How can structural characterization be performed to confirm the compound’s regiochemistry and stereochemical integrity?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve the triazolone ring conformation and cyclopropyl orientation .
- Spectroscopy :
- 1H/13C NMR : Compare chemical shifts of the triazolone NH (~10.5–11.5 ppm) and urea NH (~8.5–9.5 ppm) with reference compounds .
- ESI-MS : Confirm molecular weight (e.g., m/z 446.2 [M+H]+ for similar urea derivatives) .
Q. What computational tools are suitable for modeling the compound’s electronic properties and potential binding interactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to map electron density around the trifluoromethyl group and triazolone ring, which influence electrophilic/nucleophilic reactivity .
- Molecular Docking : Autodock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases or GPCRs) based on urea’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays (e.g., IC50 variability)?
- Methodology :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.
- Metabolic Stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify if rapid degradation skews IC50 values .
- Data Analysis : Apply multivariate regression to correlate substituent effects (e.g., cyclopropyl vs. phenyl) with activity trends .
Q. What strategies enable the study of structure-activity relationships (SAR) for the triazolone-urea scaffold?
- Methodology :
- Analog Synthesis : Replace cyclopropyl with other strained rings (e.g., aziridine) or modify the trifluoromethyl group to assess steric/electronic effects .
- Pharmacophore Mapping : Use MOE or Phase to identify critical H-bond acceptors (urea carbonyl) and hydrophobic regions (trifluoromethyl) .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Methodology :
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the urea moiety via hydrogen bonding.
- Cryoprotection : Use glycerol or ethylene glycol in crystallization buffers to mitigate phase separation .
Q. What in silico methods predict the compound’s solubility and bioavailability?
- Methodology :
- QSAR Models : Train models on LogP (predicted ~2.8–3.5) and polar surface area (PSA ~90–100 Ų) to estimate intestinal permeability .
- MD Simulations : GROMACS simulations in explicit solvent (e.g., water/octanol) to assess aggregation propensity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns vs. XRD)?
- Methodology :
- Dynamic Effects : Variable-temperature NMR (e.g., 298 K vs. 323 K) to detect conformational exchange broadening.
- Crystallographic Refinement : SHELXL’s TWIN/BASF commands to resolve twinning artifacts in XRD data .
Q. What experimental controls mitigate batch-to-batch variability in synthesis?
- Methodology :
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